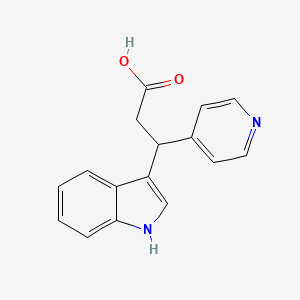

3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1H-indol-3-yl)-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)9-13(11-5-7-17-8-6-11)14-10-18-15-4-2-1-3-12(14)15/h1-8,10,13,18H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXLGHAFKLPXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the use of multicomponent reactions, which combine several starting materials in a single reaction vessel to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a molecular formula of and a molecular weight of approximately 266.30 g/mol. Its structure features an indole moiety linked to a propanoic acid group, with a pyridine ring that contributes to its biological activity.

Anticancer Applications

Recent studies have highlighted the anticancer potential of 3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid through various mechanisms:

- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated significant antiproliferative activity against several human cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers, with IC50 values ranging from 3.5 to 8.7 μM .

- Mechanistic Insights : Molecular docking studies indicated strong binding interactions with α and β-tubulin, suggesting that this compound could serve as a lead for developing new tubulin-targeting anticancer therapies .

Analgesic Properties

Research has also identified potential analgesic applications for this compound:

- Pain Management : The compound has been investigated for its efficacy in treating chronic pain. It is believed to act on specific pain pathways, potentially offering a novel approach to pain relief without the side effects commonly associated with traditional analgesics .

Other Pharmacological Activities

Beyond its anticancer and analgesic properties, this compound exhibits various other biological activities:

- Antimicrobial Effects : Some derivatives of indole compounds have demonstrated antimicrobial properties against various pathogens, indicating that this compound may also possess similar effects .

- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective role of indole derivatives in models of neurodegenerative diseases, suggesting that this compound could be beneficial in treating conditions like Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1H-Indole-3-carbaldehyde: Another indole derivative with similar structural features but different functional groups.

Indole-3-propionic acid: Shares the indole ring but differs in the attached groups and overall structure

Uniqueness

3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid is unique due to its combination of an indole ring with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid, also known as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of both indole and pyridine moieties, which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 270.30 g/mol. Its structure combines the indole ring system with a pyridine ring, which contributes to its unique pharmacological profile.

Antioxidant Activity

Research indicates that compounds containing indole structures often exhibit significant antioxidant properties. For instance, indole-3-propionic acid (IPA), a related compound, has been shown to act as a potent antioxidant devoid of pro-oxidant activity, suggesting that this compound may share similar properties .

Enzyme Inhibition

Several studies have reported the enzyme inhibitory activities of indole derivatives. For example, compounds related to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative disorders like Alzheimer's disease. The IC50 values for these inhibitory activities can vary significantly among different derivatives .

Anticancer Properties

Indole and pyridine derivatives are frequently investigated for their anticancer potential. Some studies have demonstrated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Study on Enzyme Inhibition

A study conducted on various indole derivatives found that specific modifications to the indole structure significantly enhanced AChE inhibitory activity. For example, one derivative showed an IC50 value of 0.22 µM against AChE, indicating a strong potential for therapeutic applications in neurodegenerative diseases .

Antioxidant Efficacy

In another investigation, the antioxidant capacity of indole-based compounds was assessed using DPPH radical scavenging assays. The results indicated that these compounds exhibited significant radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid .

Data Table: Biological Activities of Indole Derivatives

Q & A

Q. What are the established synthetic routes for 3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling indole and pyridine derivatives via a propanoic acid linker. For example, describes a multi-step procedure where substituted benzimidazoles or pyrazoles are functionalized with indole and pyridine moieties using a thiazolidinone intermediate. Key steps include:

- Condensation reactions (e.g., refluxing in acetic acid with sodium acetate as a catalyst for 2.5–3 hours) to form thiazolidinone intermediates .

- Cross-coupling using reagents like EDCI/HOBt for amide bond formation between heterocyclic subunits.

- Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (e.g., from acetic acid) .

Optimization Strategies:

- Adjusting reaction temperature and time to minimize byproducts (e.g., prolonged reflux improves yield but risks decomposition).

- Catalyst screening (e.g., sodium acetate vs. triethylamine for acid-catalyzed reactions).

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on:

- Spectroscopic Methods:

- FT-IR to identify functional groups (e.g., C=O stretch at ~1709 cm⁻¹, indole N-H at ~3411 cm⁻¹) .

- NMR Spectroscopy:

- 1H NMR for indole protons (δ ~10.77 ppm, singlet) and pyridine protons (δ ~7.45–8.16 ppm) .

- 13C NMR to confirm carbonyl carbons (δ ~170 ppm) and aromatic systems .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C17H15N3O2: 294.1238) .

Q. What are the known biological activities of this compound, and how are structure-activity relationships (SAR) explored?

Methodological Answer: While direct data on this compound is limited, and suggest related indole-propanoic acid derivatives exhibit:

- Antimicrobial Activity: Tested via MIC assays against bacterial/fungal strains.

- Antioxidant Properties: Evaluated using DPPH radical scavenging assays.

SAR Strategies: - Substituent Variation: Modifying pyridine or indole substituents (e.g., electron-withdrawing groups on pyridine to enhance bioavailability) .

- Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles (e.g., thiophene) to assess activity changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by solvent disorder in this compound?

Methodological Answer: highlights challenges with disordered solvent molecules (e.g., water/methanol) in X-ray crystallography. Solutions include:

- SQUEEZE Algorithm: Using PLATON’s SQUEEZE to subtract electron density contributions from disordered solvents .

- Thermogravimetric Analysis (TGA): To confirm solvent content and stoichiometry.

- Alternative Crystallization Solvents: Testing less volatile solvents (e.g., DMF/water mixtures) to improve crystal quality .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: To assess membrane permeability (e.g., using CHARMM force fields).

- Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., bacterial enzymes).

- ADMET Prediction: Tools like SwissADME or ADMETLab to estimate bioavailability, logP, and toxicity .

Q. How can researchers address low yields in multi-step syntheses of this compound?

Methodological Answer: and provide insights:

- Intermediate Stabilization: Protect reactive groups (e.g., indole NH with Boc groups) during coupling steps.

- Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.

- Real-Time Monitoring: Use HPLC or TLC to track reaction progress and identify bottlenecks .

Q. What strategies mitigate spectroscopic interference from impurities in NMR characterization?

Methodological Answer:

- Advanced Purification: Combine column chromatography with preparative HPLC (C18 column, acetonitrile/water gradient).

- Solvent Suppression Techniques: Use presaturation or NOESY to suppress residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H and 13C shifts .

Q. How do researchers validate the biological activity of this compound against conflicting in vitro/in vivo data?

Methodological Answer:

- Dose-Response Curves: Establish EC50/IC50 values across multiple assays (e.g., cell viability vs. enzyme inhibition).

- Orthogonal Assays: Confirm antimicrobial activity with both broth microdilution and disk diffusion methods.

- In Vivo Models: Use rodent models to assess bioavailability and toxicity discrepancies observed in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.